molecular formula C14H19N3O B11733371 2-({[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol

2-({[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol

Cat. No.: B11733371
M. Wt: 245.32 g/mol
InChI Key: UDNWCMSLAXQKJM-UHFFFAOYSA-N
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Description

2-({[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol is a complex organic compound that features a phenol group, a pyrazole ring, and an amino-methyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine hydrate with ethyl acetoacetate under reflux conditions.

    Alkylation: The pyrazole ring is then alkylated using ethyl bromide in the presence of a base such as potassium carbonate.

    Aminomethylation: The alkylated pyrazole is reacted with formaldehyde and a secondary amine to introduce the aminomethyl group.

    Coupling with Phenol: Finally, the aminomethylated pyrazole is coupled with phenol under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group in 2-({[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol can undergo oxidation to form quinones.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The amino-methyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced forms of the pyrazole and phenol groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-({[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anti-cancer properties.

    Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 2-({[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-3-methyl-1H-pyrazol-4-yl derivatives: These compounds share the pyrazole core and exhibit similar reactivity.

    Phenol derivatives: Compounds with phenol groups that undergo similar oxidation and substitution reactions.

Uniqueness

2-({[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol is unique due to its combined structural features of a pyrazole ring, phenol group, and aminomethyl linkage, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

2-[[(1-ethyl-3-methylpyrazol-4-yl)methylamino]methyl]phenol

InChI

InChI=1S/C14H19N3O/c1-3-17-10-13(11(2)16-17)9-15-8-12-6-4-5-7-14(12)18/h4-7,10,15,18H,3,8-9H2,1-2H3

InChI Key

UDNWCMSLAXQKJM-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CNCC2=CC=CC=C2O

Origin of Product

United States

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